molecular formula C20H22Cl2N2O2 B1193754 TUG-1907

TUG-1907

Cat. No.: B1193754
M. Wt: 393.308
InChI Key: IIXZJMYGKNKDGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TUG-1907 is a selective small-molecule activator of the free fatty acid receptor 3 (FFA3/GPR41), a G protein-coupled receptor (GPCR) implicated in gut-brain axis signaling and metabolic regulation. Its development addressed the need for a tool compound to disentangle FFA3-specific effects from those of co-expressed receptors, particularly FFA2 (GPR43), which shares overlapping ligands, such as short-chain fatty acids (SCFAs) like propionate (C3) . This compound exhibits high selectivity for FFA3 over FFA2 and other GPCRs, as demonstrated in studies using FFA3-knockout (FFA3-KO-βGAL) mice and receptor-specific assays .

Properties

Molecular Formula

C20H22Cl2N2O2

Molecular Weight

393.308

IUPAC Name

N-(2,5-Dichlorophenyl)-2-methyl-5-oxo-4-propyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

InChI

InChI=1S/C20H22Cl2N2O2/c1-3-5-13-18(11(2)23-15-6-4-7-17(25)19(13)15)20(26)24-16-10-12(21)8-9-14(16)22/h8-10,13,23H,3-7H2,1-2H3,(H,24,26)

InChI Key

IIXZJMYGKNKDGN-UHFFFAOYSA-N

SMILES

O=C(C1=C(C)NC2=C(C(CCC2)=O)C1CCC)NC3=CC(Cl)=CC=C3Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TUG-1907;  TUG 1907;  TUG1907; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

TUG-1907 vs. C3 (Propionate)

C3, a natural SCFA, activates both FFA3 and FFA2, complicating mechanistic studies. This compound resolves this ambiguity:

  • Receptor Selectivity: C3 activates FFA3 (EC₅₀ ~100 μM) and FFA2 (EC₅₀ ~1–10 μM) .
  • Downstream Signaling :
    • C3 stimulates Gαi/o -mediated pathways via FFA3 and Gαq/11 via FFA2, leading to divergent calcium (Ca²⁺) signaling and neuronal activation .
    • This compound exclusively activates FFA3-coupled Gαi/o , as shown by pertussis toxin-sensitive Ca²⁺ elevation in dorsal root ganglion (DRG) cells .
  • Functional Outcomes :
    • In wild-type mice , both C3 and this compound increase multiunit nerve activity in the proximal colon. However, this effect is absent in FFA3-KO mice treated with this compound, confirming its specificity .
    • C3’s dual-receptor activation complicates interpretation of gut motility and neuronal activation studies, whereas this compound isolates FFA3-mediated effects .

This compound vs. MOMBA (FFA2-DREADD Agonist)

MOMBA (4-methoxy-3-methyl-benzoic acid) is a synthetic agonist for a modified FFA2 receptor (hFFA2-DREADD) engineered to respond exclusively to sorbate derivatives .

  • Mechanistic Insights: MOMBA-induced Ca²⁺ mobilization in DRG cells is blocked by the Gαq/11 inhibitor FR900359, confirming its reliance on this pathway. In contrast, this compound’s effects are pertussis toxin-sensitive, reflecting Gαi/o coupling .

This compound vs. Sorbate (FFA2-DREADD Agonist)

Sorbate is a dietary preservative that activates wild-type FFA2 and the engineered hFFA2-DREADD. However, its antibacterial properties limit in vivo utility .

  • Advantages of this compound: Unlike sorbate, this compound lacks antimicrobial activity, making it suitable for chronic studies .

Key Experimental Findings

Table 1: Comparative Pharmacology of this compound and Similar Compounds

Compound Target Receptor(s) EC₅₀ (μM) Selectivity Key Pathway Functional Outcome (Wild-Type Mice)
This compound FFA3 3 FFA3 >100x Gαi/o ↑ Nerve activity (colon), ↑ c-fos (spinal cord)
C3 FFA3, FFA2 100 (FFA3) None Gαi/o, Gαq Dual effects on motility, inflammation
MOMBA hFFA2-DREADD 1 DREADD-only Gαq No spinal cord c-fos, ↑ DRG Ca²⁺
Sorbate FFA2, hFFA2-DREADD 10 (FFA2) Low Gαq Limited by antimicrobial activity

Table 2: In Vivo Validation of Selectivity

Assay This compound (FFA3-KO Mice) C3 (FFA3-KO Mice) MOMBA (FFA3-KO Mice)
Colon Nerve Activity No effect Reduced effect No effect
DRG Ca²⁺ Elevation No effect Partial retention No effect
Spinal c-fos No effect Reduced effect Not tested

Discussion

This compound’s selectivity and potency make it superior to C3, MOMBA, and sorbate for dissecting FFA3-specific roles in metabolic and neural circuits. Its lack of cross-reactivity with FFA2 resolves confounding results seen with C3, particularly in studies of gut-to-spinal cord signaling . However, conflicting reports on this compound’s ability to induce c-fos expression (absent in but present in ) suggest context-dependent effects, possibly due to differences in experimental models (e.g., isolated colon vs. intact spinal cord). Further studies using conditional FFA3-KO models are warranted.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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